2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Description

Chemical Structure and Properties

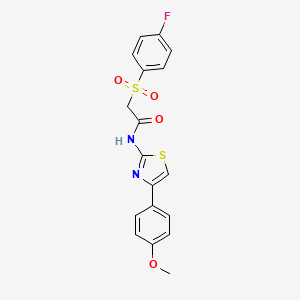

The compound 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (CAS: 895478-02-1, RN: GNF-PF-3531) features a thiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 2 with an acetamide linker. The acetamide is further modified with a 4-fluorophenylsulfonyl moiety . Key structural attributes include:

- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, common in bioactive molecules.

- 4-Methoxyphenyl group: Introduces electron-donating methoxy substituents, enhancing solubility and influencing electronic properties.

Thiazole formation: Condensation of thiourea with α-haloketones.

Acetamide linkage: Reaction of 2-amino-thiazole derivatives with chloroacetyl chloride.

Sulfonylation: Introduction of the 4-fluorophenylsulfonyl group via sulfonyl chloride intermediates.

Characterization would involve FT-IR (C=O at ~1680 cm⁻¹, S=O at ~1350 cm⁻¹), NMR (distinct aromatic and sulfonyl signals), and elemental analysis (C, H, N, S, F) .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4S2/c1-25-14-6-2-12(3-7-14)16-10-26-18(20-16)21-17(22)11-27(23,24)15-8-4-13(19)5-9-15/h2-10H,11H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJINZMBFFJIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key Observations :

- Sulfonyl vs.

- Sulfonyl vs. Piperazine : Piperazine-containing analogues (e.g., Compound 28) exhibit higher melting points (~314°C vs. unreported for sulfonyl), likely due to hydrogen-bonding interactions from the piperazine nitrogen .

- Heterocyclic Variations : Pyridinyl-substituted compounds (e.g., GSK1570606A) prioritize metal-binding interactions, whereas methoxyphenyl groups favor π-π stacking in hydrophobic pockets .

Pharmacological and Physicochemical Properties

- Bioactivity : Thiazole acetamides are explored as enzyme inhibitors (e.g., MMPs in –2). Sulfonyl groups may enhance binding to catalytic zinc ions in MMPs compared to chloro or piperazine groups .

- Stability : Fluorine atoms in the 4-fluorophenyl group reduce metabolic degradation via cytochrome P450 enzymes, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step routes, including sulfonylation of the fluorophenyl group and coupling with the thiazol-2-yl acetamide moiety. Key steps require controlled conditions:

- Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .

- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .

- Temperature : Reactions often proceed at 0–25°C to minimize side products .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent connectivity (e.g., sulfonyl proton absence at δ 3.1–3.5 ppm and thiazole protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 447.08) .

- HPLC : Gradient elution (acetonitrile/water) assesses purity and detects byproducts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition or receptor-binding activity?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) with IC50 determination. For example, test against COX-2 or EGFR kinases at 1–100 µM concentrations .

- Cell-Based Studies : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay) with EC50 values, comparing to controls like doxorubicin .

- Positive Controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models. Low solubility (<10 µg/mL in PBS) may explain poor in vivo efficacy .

- Metabolite Identification : Use liver microsome assays to detect metabolic degradation (e.g., sulfonyl group oxidation) .

- Structural Analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with halogenated groups) to improve metabolic stability .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 3LN1). The sulfonyl group may form hydrogen bonds with Arg120 and Tyr355 .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational changes in the target’s active site .

- QSAR Modeling : Corporate electronic parameters (e.g., logP, polar surface area) to predict activity across analogs .

Specialized Technical Questions

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h). The sulfonamide group may hydrolyze at pH <3 .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests solid-state stability) .

- Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability .

Q. How can structure-activity relationship (SAR) studies guide the development of more potent analogs?

- Methodological Answer :

- Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance target affinity. Test IC50 shifts in enzyme assays .

- Side Chain Variations : Introduce alkyl spacers between the acetamide and thiazole to improve membrane permeability (logP optimization) .

- Bioisosteres : Substitute the sulfonyl group with phosphonate or carbonyl to reduce metabolic liability .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .

- Outlier Detection : Use Grubbs’ test to exclude aberrant data points from triplicate experiments .

- Comparative Analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy across analogs .

Q. How should researchers validate target specificity to avoid off-target effects?

- Methodological Answer :

- Selectivity Screening : Test against a panel of related enzymes (e.g., COX-1 vs. COX-2) at 10 µM. A >10-fold selectivity ratio indicates specificity .

- CRISPR Knockout Models : Use gene-edited cell lines (e.g., COX-2 KO) to confirm activity loss, confirming target engagement .

- Proteomic Profiling : Employ affinity pull-down assays with biotinylated probes to identify unintended binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.